molecular formula C17H14F3NO4 B2895696 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 379725-97-0

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2895696
CAS No.: 379725-97-0
M. Wt: 353.297
InChI Key: RBIVFXQGNBXZCQ-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a combination of functional groups, including a formyl group, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the synthesis of 4-formyl-2-methoxyphenol, which is then reacted with 3-(trifluoromethyl)aniline under specific conditions to form the desired acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The methoxy group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(4-formyl-2-methoxyphenoxy)-N-[3-(difluoromethyl)phenyl]acetamide: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4/c1-24-15-7-11(9-22)5-6-14(15)25-10-16(23)21-13-4-2-3-12(8-13)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIVFXQGNBXZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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